N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide
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Overview
Description
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide is an organic compound with a pyridine-based structure It is characterized by the presence of a methoxy and a methyl group attached to the pyridine ring, combined with a butanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide typically involves multiple steps starting from readily available precursors. A common synthetic route includes:
Synthesis of the Pyridine Intermediate
Starting with the cyclization of suitable precursors to form the pyridine ring.
Introduction of the methoxy group at the 4-position and the methyl group at the 6-position via electrophilic aromatic substitution reactions.
Formation of the Ethyl Linker
Attachment of an ethyl chain to the nitrogen atom of the pyridine ring through alkylation reactions.
Butanamide Formation
Coupling of 2-phenylbutanoic acid or its derivative with the ethylated pyridine intermediate using amide bond formation techniques, such as amidation with coupling agents (e.g., EDC, DCC).
Industrial Production Methods
On an industrial scale, the production of this compound may involve:
Optimization of reaction conditions for large-scale synthesis, including temperature control, solvent selection, and efficient purification techniques (e.g., recrystallization, chromatography).
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide can undergo several types of chemical reactions:
Oxidation: : The compound may be susceptible to oxidation at the methoxy or methyl groups.
Reduction: : Reduction reactions may occur at the carbonyl groups of the amide and pyridine moieties.
Substitution: : Substitution reactions can take place at the aromatic rings, especially under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Employing reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: : Utilizing halogens or nucleophiles in the presence of catalysts or under specific conditions.
Major Products
Oxidized derivatives, such as carboxylic acids or hydroxylated compounds.
Reduced products, including alcohols or alkylated amides.
Substituted derivatives depending on the specific substitution reactions.
Scientific Research Applications
In Chemistry
As a precursor in the synthesis of more complex organic molecules.
Studied for its reactivity and stability under various chemical conditions.
In Biology and Medicine
Potential use as a pharmaceutical intermediate due to its structural features.
Investigated for possible therapeutic applications, including anti-inflammatory or anticancer activities.
In Industry
Applications in the synthesis of specialty chemicals and materials.
Use in the development of novel drug candidates or agrochemicals.
Mechanism of Action
The precise mechanism of action depends on the specific context of its use. Generally, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular pathways involved can include:
Binding to active sites of enzymes, inhibiting or activating their function.
Interacting with cellular receptors, leading to downstream signaling effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylpropanamide
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylpentanamide
Uniqueness
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenylbutanamide stands out due to its specific combination of a pyridine ring with a butanamide chain, offering a unique set of chemical and biological properties not found in closely related compounds.
The fascinating world of organic chemistry never ceases to amaze with its intricacies and potentials. Is there anything else specific you’d like to explore about this compound?
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-4-17(15-8-6-5-7-9-15)19(23)20-10-11-21-14(2)12-16(24-3)13-18(21)22/h5-9,12-13,17H,4,10-11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEAYBYTBWNUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C(=CC(=CC2=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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